molecular formula C13H11F3N2O4S2 B2955947 2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797875-23-0

2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2955947
CAS No.: 1797875-23-0
M. Wt: 380.36
InChI Key: OUZSSVQBRSXWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” is a complex organic molecule. It contains several functional groups, including a trifluoromethoxy group, a phenylsulfonyl group, an azetidinyl group, and a thiazole group .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another study reported the synthesis of 2,5-dimethyl-1 (4- (trifluoromethoxyphenyl)-1H-pyrrole from 4-trifluoromethoxyaniline and 2,5-hexanedione .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxy group is electron-withdrawing, which can decrease the HOMO and LUMO energy levels of the molecule . The azetidinyl and thiazole groups add further complexity to the structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” have not been found, related compounds have been studied. For example, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles showed various colors from reduced to oxidized states, indicating redox reactions .

Scientific Research Applications

Antibacterial and Antitubercular Potential

Compounds structurally related to "2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole" have been synthesized and evaluated for their antibacterial and antitubercular activities. Azetidinones, a class of β-lactam antibiotics, show significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985). Furthermore, novel azetidinones and thiazolidinones linked to an indole nucleus have been synthesized, displaying excellent activity against antimycobacterial strains, highlighting their potential in treating tuberculosis and related infections (A. R. Saundane & Prabhaker Walmik, 2013).

Anticancer Activities

Research indicates that azetidinone and thiazolidinone derivatives, especially when linked with heterocyclic moieties like thiazoles, exhibit potent anticancer activities. For instance, certain azetidinone analogs have been shown to have remarkable activity against cancer cell lines, suggesting their utility as chemotherapeutic agents (E. Hussein et al., 2020). This is further supported by studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines, which have shown anticancer activities, highlighting the importance of azetidinone derivatives in developing new anticancer drugs (K. Redda & Madhavi Gangapuram, 2007).

Antioxidant Properties

The antioxidant capabilities of azetidinone and related derivatives have been explored, with studies revealing that certain synthesized compounds exhibit potent antioxidant activity. This suggests their potential role in combating oxidative stress-related diseases (V. Jaishree et al., 2012).

Antimicrobial Activity

Moreover, azetidinones have been investigated for their antimicrobial efficacy. Novel azetidinone compounds have demonstrated good to moderate antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Sanjay D. Prajapati & M. Thakur, 2014).

Properties

IUPAC Name

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4S2/c14-13(15,16)22-9-1-3-11(4-2-9)24(19,20)18-7-10(8-18)21-12-17-5-6-23-12/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZSSVQBRSXWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.